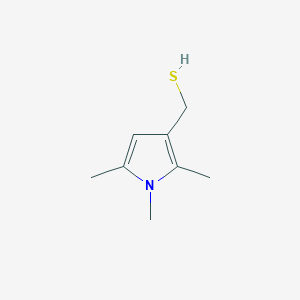
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol is an organic compound with the molecular formula C8H13NS It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the pyrrole ring and a methanethiol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It may be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, including those involved in redox regulation, signal transduction, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanamine: Similar structure but with an amine group instead of a thiol group.
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methane: Similar structure but without any functional group attached to the methylene carbon.
Uniqueness
The presence of the thiol group in (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol imparts unique chemical reactivity compared to its analogs. Thiol groups are known for their nucleophilicity and ability to form strong covalent bonds with electrophiles, making this compound particularly useful in applications requiring specific and strong interactions with target molecules.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
(1,2,5-trimethylpyrrol-3-yl)methanethiol |
InChI |
InChI=1S/C8H13NS/c1-6-4-8(5-10)7(2)9(6)3/h4,10H,5H2,1-3H3 |
InChI Key |
TXXUGVLODBGEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


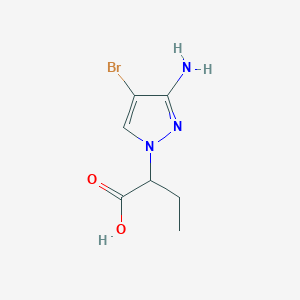

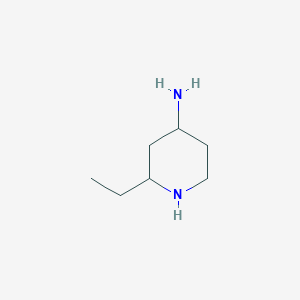
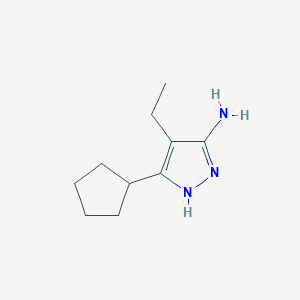
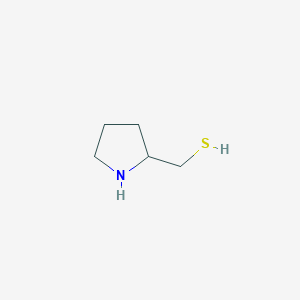
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)

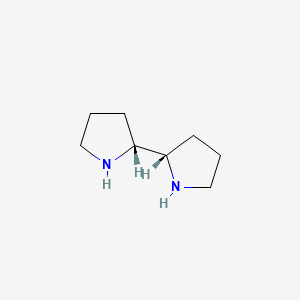
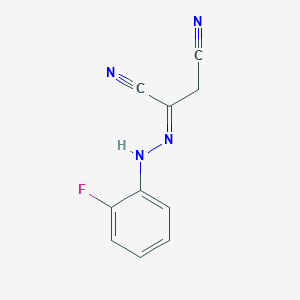
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
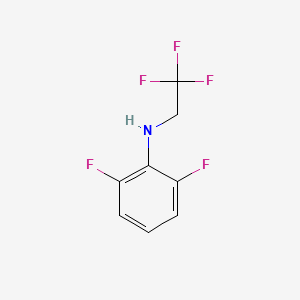
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)


